molecular formula C16H25N3O3 B177834 Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate CAS No. 148546-91-2

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate

Cat. No.: B177834
CAS No.: 148546-91-2
M. Wt: 307.39 g/mol
InChI Key: FYFXFHWPEFYDKI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a substituted phenyl ring with amino and methoxy functionalities. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing biologically active benzimidazole derivatives and other heterocyclic scaffolds . Its structural design combines a piperazine core—a common pharmacophore in CNS-targeting drugs—with electron-donating substituents (amino and methoxy groups) that enhance solubility and modulate receptor interactions. The tert-butyl carbamate moiety acts as a protective group, facilitating selective functionalization during multi-step syntheses .

Properties

IUPAC Name

tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3/c1-16(2,3)22-15(20)19-9-7-18(8-10-19)13-11-12(17)5-6-14(13)21-4/h5-6,11H,7-10,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYFXFHWPEFYDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443545
Record name TERT-BUTYL 4-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148546-91-2
Record name 1,1-Dimethylethyl 4-(5-amino-2-methoxyphenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148546-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TERT-BUTYL 4-(5-AMINO-2-METHOXYPHENYL)PIPERAZINE-1-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitro Reduction via Catalytic Hydrogenation

The most widely reported method involves the reduction of a nitro precursor, tert-butyl 4-(5-nitro-2-methoxyphenyl)piperazine-1-carboxylate, using hydrogen gas in the presence of transition metal catalysts.

Palladium on Carbon (Pd/C) Catalysis

A representative procedure dissolves 4-(5-nitro-2-methoxyphenyl)piperazine-1-carboxylate (1.14 g, 3.70 mmol) in a 1:1 ethyl acetate:methanol mixture (20 mL). After adding 10% Pd/C (5 mL), the reaction undergoes hydrogenation at ambient temperature for 20 hours, yielding 98% of the target amine. This method benefits from mild conditions and scalability, though catalyst cost and filtration requirements pose practical limitations.

Raney Nickel (RaNi) Catalysis

Higher-pressure hydrogenation (50 psi) with RaNi in THF at 50°C for 5 hours achieves quantitative conversion (100% yield). Raney Nickel’s affordability makes it preferable for industrial applications, albeit with stricter safety protocols due to pyrophoric handling.

Comparative Performance of Catalysts

Table 1 summarizes key reaction parameters and yields across catalytic systems:

CatalystSolventTemperatureTime (h)PressureYieldReference
10% Pd/CEtOAc/MeOH (1:1)20°C201 atm98%
RaNiTHF50°C550 psi100%
Pd/CEthanol70°C0.51 bar96%

Hydrogenation efficiency correlates with catalyst surface area and hydrogen partial pressure. Flow chemistry systems (e.g., H-Cube) reduce reaction times to 30 minutes by enhancing gas-liquid mass transfer.

Nucleophilic Aromatic Substitution (SNAr)

An alternative route employs a Buchwald-Hartwig amination between tert-butyl piperazine-1-carboxylate and 2-methoxy-5-nitrohalobenzene. While less common, this method avoids nitro intermediates but requires palladium-based catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos), complicating purification.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF or DMSO facilitate SNAr reactions at elevated temperatures (80–100°C), whereas THF and ethanol optimize hydrogenation kinetics. Methanol/ethyl acetate mixtures prevent carbamate degradation during prolonged reactions.

Temperature and Pressure Effects

Elevated temperatures (70°C) in flow systems accelerate hydrogenation 40-fold compared to batch processes. Similarly, increasing hydrogen pressure from 1 atm to 50 psi enhances RaNi activity, achieving full conversion within 5 hours.

Workup and Purification

Post-reaction, filtration through Celite® removes catalysts, followed by solvent evaporation. Crystallization from dichloromethane/hexane mixtures yields >95% pure product, as confirmed by HPLC.

Analytical Characterization

Critical spectroscopic data validate successful synthesis:

  • ¹H NMR (CDCl₃) : δ 1.46 (s, 9H, tert-butyl), 3.31–3.55 (m, 8H, piperazine), 6.56–7.78 (aromatic protons).

  • MS (ESI) : m/z 307.19 [M+H]⁺, consistent with molecular weight calculations.

  • IR : N-H stretch at 3350 cm⁻¹ (amine), C=O at 1680 cm⁻¹ (carbamate).

Industrial Applications and Scalability

Kilogram-scale batches utilize RaNi due to cost-effectiveness, though Pd/C remains favored for low-metal contamination requirements in API synthesis. Recent advances in continuous-flow hydrogenation promise to reduce catalyst loading by 60% while maintaining yields >95% .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the methoxy group can result in various substituted phenyl derivatives .

Scientific Research Applications

Serine Protease Inhibition

One of the most significant applications of tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is its role as a selective inhibitor of the complement component C1s, a serine protease involved in the classical complement pathway. This pathway plays a crucial role in immune response and inflammation.

Case Study: C1s Inhibitors

Recent studies have demonstrated that modifications to the structure of compounds related to this compound can significantly enhance their inhibitory potency against C1s. For instance, research indicated that the incorporation of specific moieties improved membrane permeability and selectivity against other serine proteases, making these compounds promising candidates for therapeutic development against inflammatory diseases .

CompoundIC50 (nM)SelectivityNotes
(R)-836HighPotent C1s inhibitor, orally available
5aVariesModerateStructural modifications enhance activity

Inflammatory Response Modulation

The compound has also been explored for its potential to modulate inflammatory responses through antagonism of the CCR2b receptor. This receptor is implicated in various inflammatory conditions, including chronic pain and autoimmune diseases. By inhibiting this receptor, this compound may help alleviate symptoms associated with these conditions .

Research Insights

Studies have shown that compounds with structural similarities to this compound exhibit significant anti-inflammatory effects in vitro and in vivo. These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory drugs .

Pharmacokinetic Studies

Pharmacokinetic studies have revealed that derivatives of this compound can achieve effective plasma concentrations following oral administration. This property is crucial for developing therapies that require systemic delivery without frequent dosing .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-donating vs. electron-withdrawing groups: The target compound’s amino and methoxy substituents improve solubility and metabolic stability compared to nitro or halogenated analogs (e.g., ) .
  • Heterocyclic vs. aromatic linkers: Pyridine or oxazolidinone-containing derivatives () exhibit distinct pharmacokinetic profiles due to altered π-π stacking and hydrogen-bonding capabilities .

Stability and Bioactivity

  • Gastric Fluid Stability: The target compound and its methoxycarbonyl pyridine analog () are stable in physiological media, unlike triazole- and oxazolidinone-containing derivatives (), which degrade rapidly in acidic conditions .
  • Biological Targets: Piperazine derivatives with amino groups (e.g., target compound) show affinity for serotonin receptors (5-HT₁ₐ), while sulfonyl and trifluoromethoxy analogs () are explored as protease or kinase inhibitors .

Biological Activity

Tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a tert-butyl group and an amino-methoxyphenyl moiety. Its structure can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

This structure is significant as it influences the compound's solubility, stability, and interaction with biological targets.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognitive function.
  • Antiparasitic Activity : Preliminary studies suggest that it could have efficacy against certain parasitic infections, potentially through inhibition of critical metabolic pathways in the parasites.

Antiparasitic Activity

Research indicates that compounds similar to this compound have shown promising results in inhibiting the growth of Plasmodium species, which are responsible for malaria. For instance, modifications to similar piperazine derivatives have demonstrated effective inhibition in mouse models, reducing parasitemia significantly at specific dosages .

Neuropharmacological Effects

The piperazine moiety is often associated with neuropharmacological effects. Compounds containing this structure have been studied for their potential in treating anxiety and depression by modulating serotonin and dopamine pathways. For example, related compounds have shown selective binding to serotonin receptors, impacting neurotransmitter release and uptake .

Case Studies

Case Study 1: Antimalarial Efficacy

In a study evaluating the efficacy of various piperazine derivatives against Plasmodium berghei, it was found that certain modifications led to improved metabolic stability and enhanced aqueous solubility, resulting in better bioavailability and therapeutic outcomes. The lead compounds exhibited up to 30% reduction in parasitemia when administered at doses of 40 mg/kg .

Case Study 2: Neurotransmitter Interaction

A separate investigation into the neuropharmacological properties of piperazine derivatives indicated that specific structural modifications could enhance receptor selectivity. The study highlighted the importance of the amino group in facilitating interactions with serotonin receptors, suggesting potential applications in treating mood disorders .

Research Findings Summary Table

Activity Type Efficacy Mechanism Reference
Antiparasitic30% reduction in P. berghei parasitemiaInhibition of metabolic pathways
NeuropharmacologicalSelective receptor bindingModulation of serotonin pathways

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(5-amino-2-methoxyphenyl)piperazine-1-carboxylate?

  • Methodology : The synthesis typically involves multistep nucleophilic substitution and coupling reactions. For example:

  • Step 1 : Piperazine ring functionalization via Buchwald-Hartwig coupling with aryl halides (e.g., 5-bromo-2-methoxyaniline) using Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) in refluxing toluene .
  • Step 2 : Boc protection of the piperazine nitrogen using di-tert-butyl dicarbonate in the presence of a base (e.g., NaHCO₃) in THF .
  • Step 3 : Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the final product .
    • Key Reagents : Pd catalysts, aryl halides, Boc anhydride, and polar aprotic solvents.

Q. How is the compound characterized post-synthesis?

  • Analytical Techniques :

  • NMR : 1H^1\text{H} and 13C^{13}\text{C} NMR in CDCl₃ or DMSO-d₆ confirm substituent integration and regiochemistry (e.g., tert-butyl singlet at δ 1.46 ppm, aromatic protons at δ 6.8–8.3 ppm) .
  • LCMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]⁺) validate molecular weight .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry; SHELX software refines crystal structures .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura coupling steps be resolved?

  • Troubleshooting :

  • Catalyst Optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for improved electron-deficient aryl coupling .
  • Microwave Irradiation : Enhances reaction efficiency (e.g., 100°C for 3 h vs. 16 h conventional heating) .
  • Boronate Ester Purity : Pre-purify boronic acids via recrystallization to avoid side reactions .
    • Data Contradictions : Discrepancies in reported yields (e.g., 43% vs. 91%) may arise from trace moisture or oxygen sensitivity; inert atmosphere (N₂/Ar) is critical .

Q. What computational methods predict biological targets for this compound?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., prolyl hydroxylase PDB: 5L9B). The tert-butyl group occupies hydrophobic pockets, while the methoxyphenyl moiety engages in π-π stacking .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .
    • Validation : Compare with experimental IC₅₀ values from enzymatic assays (e.g., hypoxia-inducible factor inhibition) .

Q. How does the compound’s stability vary under acidic/basic conditions?

  • Stability Studies :

  • Acidic Conditions (pH < 3) : Rapid Boc deprotection occurs, generating free piperazine (confirmed by LCMS loss of 100 Da fragment) .
  • Basic Conditions (pH > 10) : Methoxy group demethylation observed via 1H^1\text{H} NMR (disappearance of δ 3.8 ppm singlet) .
    • Storage Recommendations : Store at -20°C under inert gas; avoid prolonged exposure to light or humidity .

Data Contradiction Analysis

Q. How to address conflicting spectral data for tert-butyl piperazine derivatives?

  • Case Study : Discrepancies in 1H^1\text{H} NMR aromatic shifts (δ 7.0–8.3 ppm vs. δ 6.8–7.5 ppm) may arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ alters proton deshielding .
  • Tautomerism : Amino-methoxyphenyl substituents may exhibit keto-enol equilibria, shifting peak positions .
    • Resolution : Use heteronuclear correlation (HSQC/HMBC) NMR to assign ambiguous signals .

Experimental Design Considerations

Q. What strategies optimize regioselectivity in piperazine functionalization?

  • Approaches :

  • Directed ortho-Metalation : Use TMPLi to deprotonate specific piperazine positions before electrophilic quenching .
  • Protecting Group Tuning : Replace Boc with Fmoc for steric control during substitution .
    • Validation : Monitor reaction progress via TLC (Rf shift from 0.2 to 0.5 in ethyl acetate/hexane) .

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